molecular formula C17H22BrClN2O2 B2800245 (5-Bromo-2-chlorophenyl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone CAS No. 2309603-52-7

(5-Bromo-2-chlorophenyl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone

Cat. No.: B2800245
CAS No.: 2309603-52-7
M. Wt: 401.73
InChI Key: PLOPSTXAUSEELI-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorophenyl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone: is a complex organic compound characterized by its bromo and chloro substituents on the phenyl ring and a methoxypyrrolidinyl group attached to the piperidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl ring. One common approach is the Friedel-Crafts acylation to introduce the acyl group onto the phenyl ring. This is followed by nucleophilic substitution reactions to attach the piperidinyl and pyrrolidinyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the bromo and chloro groups to their corresponding oxo derivatives.

  • Reduction: : Reducing the oxo groups back to hydroxyl groups.

  • Substitution: : Replacing the bromo or chloro groups with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often facilitated by strong bases or acids.

Major Products Formed

  • Oxidation: : Formation of (5-bromo-2-chlorophenyl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)carboxylic acid.

  • Reduction: : Formation of (5-bromo-2-chlorophenyl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanol.

  • Substitution: : Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:

  • (3-bromo-2,5-dichlorophenyl)(piperidin-1-yl)methanone

  • (2-amino-5-bromo-3-iodophenyl)(3-(4-chlorophenyl)oxiran-2-yl)methanone

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrClN2O2/c1-23-14-6-9-21(11-14)13-4-7-20(8-5-13)17(22)15-10-12(18)2-3-16(15)19/h2-3,10,13-14H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOPSTXAUSEELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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